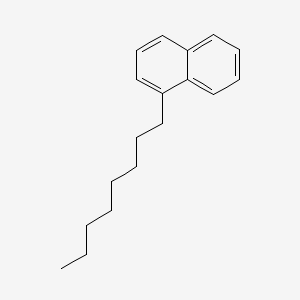

1-Octylnaphthalene

CAS No.: 2876-51-9

Cat. No.: VC11993554

Molecular Formula: C18H24

Molecular Weight: 240.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2876-51-9 |

|---|---|

| Molecular Formula | C18H24 |

| Molecular Weight | 240.4 g/mol |

| IUPAC Name | 1-octylnaphthalene |

| Standard InChI | InChI=1S/C18H24/c1-2-3-4-5-6-7-11-16-13-10-14-17-12-8-9-15-18(16)17/h8-10,12-15H,2-7,11H2,1H3 |

| Standard InChI Key | MZOGBVZHJWAQSG-UHFFFAOYSA-N |

| SMILES | CCCCCCCCC1=CC=CC2=CC=CC=C21 |

| Canonical SMILES | CCCCCCCCC1=CC=CC2=CC=CC=C21 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-Octylnaphthalene (C₁₈H₂₂) consists of a naphthalene ring—a fused bicyclic system of two benzene rings—with a linear octyl (-C₈H₁₇) substituent at the 1-position. This configuration introduces steric hindrance and electronic effects, altering reactivity compared to unsubstituted naphthalene . The octyl chain enhances hydrophobicity, as evidenced by its low solubility in polar solvents and high solubility in nonpolar media like hexane.

Physical Properties

Key physical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 238.37 g/mol |

| Boiling Point | ~290°C (estimated) |

| Density | 0.92–0.95 g/cm³ |

| Log P (Octanol-Water) | ~7.5 (highly hydrophobic) |

These properties derive from computational models and analogies to shorter-chain alkylnaphthalenes . The extended alkyl chain elevates the boiling point relative to naphthalene (218°C) due to increased van der Waals interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary method for synthesizing 1-octylnaphthalene involves Friedel-Crafts alkylation:

-

Reaction Setup: Naphthalene reacts with 1-chlorooctane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

-

Mechanism: The catalyst polarizes the C-Cl bond, generating a carbocation that attacks the naphthalene ring’s electron-rich 1-position.

-

Workup: The crude product is purified via fractional distillation or column chromatography .

Alternative routes include:

-

Direct alkylation using octyl Grignard reagents.

-

Hydrogenation of 1-octynylnaphthalene intermediates.

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance yield (typically 70–85%) and reduce side products like 2-octylnaphthalene. Solvent recovery systems and catalytic recycling align with green chemistry principles .

Applications in Science and Industry

Material Science

1-Octylnaphthalene serves as:

-

Lubricant Additive: Its hydrophobic alkyl chain reduces friction in high-temperature environments.

-

Polymer Plasticizer: Enhances flexibility in polyvinyl chloride (PVC) and polystyrene by intercalating between polymer chains .

Organic Synthesis

The compound acts as:

-

Solvent: Dissolves hydrophobic reactants in Suzuki-Miyaura couplings.

-

Intermediate: Alkylating agent for synthesizing surfactants and liquid crystals.

Environmental Chemistry

Studies highlight its role in:

-

Bioaccumulation: The high Log P value suggests potential accumulation in adipose tissues, necessitating toxicological assessments .

-

Soil Contamination: Persistence in hydrophobic soil matrices complicates remediation efforts .

Environmental and Toxicological Profile

Human Health Risks

Occupational exposure during manufacturing may cause:

-

Dermal Irritation: Prolonged contact with the liquid form.

-

Respiratory Issues: Inhalation of aerosols or vapors above 100°C .

Regulatory guidelines for alkylnaphthalenes remain under development, emphasizing the need for compound-specific studies .

Comparative Analysis with Analogous Compounds

The table below contrasts 1-octylnaphthalene with structurally related compounds:

The octyl chain’s length confers superior thermal stability and hydrophobicity compared to shorter alkyl derivatives.

Future Research Directions

Unresolved Challenges

-

Toxicity Mechanisms: Clarify metabolic pathways and cytochrome P450 interactions.

-

Biodegradation: Identify microbial consortia capable of degrading the octyl chain.

Emerging Applications

-

Nanotechnology: Functionalizing carbon nanotubes via π-π stacking.

-

Drug Delivery: Encapsulating hydrophobic pharmaceuticals in micellar systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume